4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1146080-02-5
Cat. No.: VC3254529
Molecular Formula: C21H30N2O5
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146080-02-5 |
|---|---|
| Molecular Formula | C21H30N2O5 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-16(9-11-23)27-18-7-5-4-6-17(18)19(24)22-12-14-26-15-13-22/h4-7,16H,8-15H2,1-3H3 |
| Standard InChI Key | DQNAQUWQKAQBJQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is identified by several chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate |
| CAS Number | 1146080-02-5 |
| Molecular Formula | C21H30N2O5 |
| Molecular Weight | 390.48 g/mol |
| Standard InChI | InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3 |
| Standard InChIKey | KSWCMTWQECVWTI-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
The compound is also known by synonyms including "4-[2-(4-Morpholinylcarbonyl)phenoxy]-1-piperidinecarboxylic acid tert-butyl ester" and "tert-Butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate" .
Structural Features
The molecule contains several key structural features that contribute to its chemical and potential biological properties:
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A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1
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A phenoxy substituent at position 4 of the piperidine ring
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A morpholine-4-carbonyl group at position 2 of the phenyl ring
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Multiple functional groups including ether linkages, amide bonds, and a carbamate functionality
These structural elements create a three-dimensional architecture with potential for specific interactions with biological targets .
Structural Isomers and Related Compounds
It is important to note that there are closely related structural isomers with slightly different substitution patterns:
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3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-58-1)
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4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-07-0)
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This variant has the morpholine-4-carbonyl group at position 4 of the phenyl ring
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It has a slightly different molecular formula and weight
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These structural variations can result in different biological activities and physicochemical properties, making precise identification important in research applications.
Physical and Chemical Properties
Chemical Reactivity
The molecule contains several reactive functional groups that influence its chemical behavior:
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The tert-butyl ester group can undergo hydrolysis under acidic conditions, revealing a carboxylic acid functionality
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The phenoxy linkage forms a stable ether bond that requires harsh conditions for cleavage
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The amide bond connecting the morpholine ring to the phenyl group exhibits stability under most conditions but can be hydrolyzed under strong acidic or basic conditions
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The morpholine ring contains both amine and ether functionalities, contributing to the compound's basicity and potential for hydrogen bonding
Solubility Profile
Based on its structure, the compound likely exhibits:
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Good solubility in organic solvents such as dichloromethane, chloroform, and DMSO
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Limited solubility in water and highly polar solvents
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Amphiphilic properties due to the presence of both hydrophobic (tert-butyl, phenyl) and hydrophilic (morpholine, carbonyl) moieties
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps that must be carefully optimized to achieve high yields and purity. The general synthetic approach includes:
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Preparation of a suitably protected piperidine intermediate
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Incorporation of the phenoxy linkage through appropriate coupling reactions
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Introduction of the morpholine-4-carbonyl group
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Final purification to obtain the target compound
Key Reaction Steps
Several key reactions are typically employed in the synthesis:
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N-Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.
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Etherification: Formation of the phenoxy linkage through one of several methods:
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Nucleophilic substitution using a suitably activated aryl halide
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Mitsunobu reaction between piperidine-4-ol and 2-hydroxybenzoic acid derivative
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Other coupling protocols depending on the specific starting materials
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Amide Formation: Introduction of the morpholine group through amide coupling between a carboxylic acid functionality on the phenyl ring and morpholine, typically using coupling reagents such as HATU, EDC/HOBt, or similar reagents.
Purification Methods
Purification of the final compound may involve:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Other purification techniques to achieve the desired purity level
| Supplier | Product Number | Purity | Quantity | Price (USD) | Reference Date |
|---|---|---|---|---|---|
| Chemenu | CM163861 | 95% | 1g | $513 | 2021-12-16 |
| Crysdot | CD11346862 | 95+% | 1g | $544 | 2021-12-16 |
| Fluorochem | 10-F089589 | Not specified | 500mg | Discontinued | 2019-02-15 |
Additional suppliers include CONIER CHEM AND PHARMA LIMITED, Meryer (Shanghai) Chemical Technology Co., Ltd., and Amber MolTech LLC, all based in China .
Price Analysis
The compound is relatively expensive, with prices ranging from approximately $500-550 per gram at 95% purity (as of late 2021) . This high cost reflects the complexity of synthesis and purification, as well as the specialized nature of its applications in research settings.
Biological Activities and Applications
Structural Significance in Medicinal Chemistry
While specific biological activity data for 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is limited in the available literature, its structural features suggest potential relevance in medicinal chemistry:
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The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous drugs acting on diverse targets including opioid receptors, dopamine receptors, and ion channels.
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The morpholine ring is present in various pharmaceuticals, contributing to favorable pharmacokinetic properties and specific target interactions.
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The phenoxy linkage provides conformational flexibility while maintaining a specific spatial arrangement of functional groups.
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The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be selectively removed to allow further functionalization.
Related Compounds with Known Activities
Compounds containing similar structural elements have demonstrated various biological activities:
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Piperidine derivatives have shown activity in neurological, cardiovascular, and antimicrobial applications
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Morpholine-containing compounds exhibit diverse effects including antimicrobial, antifungal, and anticancer properties
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Phenoxy-linked heterocycles have been investigated for activities ranging from enzyme inhibition to receptor modulation
Further research would be necessary to determine if 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester shares any of these biological properties.
Analytical Characterization
Chromatographic Behavior
The compound would likely exhibit specific retention characteristics in various chromatographic systems based on its moderate polarity and the presence of both hydrophobic and hydrophilic regions within the molecule.
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